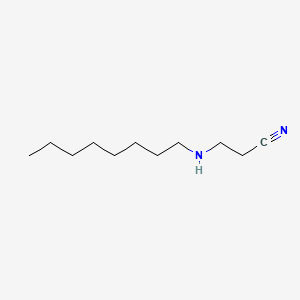3-(Octylamino)propionitrile
CAS No.: 29504-89-0
Cat. No.: VC3698122
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29504-89-0 |
|---|---|
| Molecular Formula | C11H22N2 |
| Molecular Weight | 182.31 g/mol |
| IUPAC Name | 3-(octylamino)propanenitrile |
| Standard InChI | InChI=1S/C11H22N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-8,10-11H2,1H3 |
| Standard InChI Key | AFXXFNVAHYRPIZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCNCCC#N |
| Canonical SMILES | CCCCCCCCNCCC#N |
Introduction
Chemical Structure and Identification
3-(Octylamino)propionitrile (CAS Number: 29504-89-0) is an organic compound with molecular formula C₁₁H₂₂N₂ and molecular weight of 182.3058 g/mol . This compound is also known by several synonyms including 3-(Octylamino)propiononitrile, 3-(octylamino)propanenitrile, and Propanenitrile, 3-(octylamino)- . The structure consists of a propionitrile backbone with an octylamino group attached, featuring both an amine and a nitrile functional group.
The compound's standard InChI notation is: InChI=1/C11H22N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-8,10-11H2,1H3 . This standardized identification system provides a unique descriptor for the molecular structure and enables precise database identification and searching capabilities.
Structural Comparison
It is important to distinguish 3-(Octylamino)propionitrile from its structural isomer, 3-(Tert-Octylamino)propionitrile (CAS: 86375-28-2), which has the same molecular formula (C₁₁H₂₂N₂) and molecular weight (182.31 g/mol) but differs in the arrangement of the octyl chain . While the compound discussed in this review features a straight-chain octyl group, the tert-octyl variant has a branched structure with a tertiary carbon attachment point.
Physical and Chemical Properties
3-(Octylamino)propionitrile possesses distinct physical and chemical properties that determine its behavior in various environments and applications. The key physical properties of this compound are summarized in Table 1.
| Table 1: Physical Properties of 3-(Octylamino)propionitrile |
|---|
| Property |
| -------------------- |
| Molecular Weight |
| Density |
| Boiling Point |
| Refractive Index |
| Flash Point |
| Vapor Pressure |
The relatively high boiling point (291.1°C) and low vapor pressure (0.00198 mmHg at 25°C) indicate limited volatility at ambient conditions . These properties are consistent with the compound's molecular structure, which features an amino group capable of hydrogen bonding, contributing to stronger intermolecular forces. The density of 0.858 g/cm³ suggests that the compound is less dense than water .
Synthesis Methods
Related Compound Synthesis
Insights into the synthesis of 3-(Octylamino)propionitrile can be gleaned from documented syntheses of related compounds. The synthesis of the structurally similar 3-(tert-octylamino)propionitrile involves the reaction of tert-octylamine (CAS: 107-45-9) with acrylonitrile (CAS: 107-13-1) in the presence of acetic acid . This synthetic approach represents a nucleophilic addition of the amine to the activated olefin of the nitrile, a reaction that potentially applies to the straight-chain variant as well.
Nitrile Chemistry Context
In the broader context of nitrile chemistry, the oximation-dehydration method remains an important tool for obtaining nitriles of various structures and is widely used in the aroma chemical industry . This approach could potentially serve as an alternative synthetic pathway for producing the propionitrile backbone, which could then be functionalized with an octylamino group through appropriate reaction sequences.
Analytical Detection and Identification
Environmental Detection
3-(Octylamino)propanenitrile has been detected in environmental samples during studies of water-soluble humic materials (WSHM) derived from lignite biodegradation processes. Research has identified this compound as a component in WSHM with an area percentage of 1.03% in chromatographic analysis . This finding suggests the compound may be present in certain environmental matrices or could be formed during specific degradation processes involving humic substances.
Analytical Methods
The detection of 3-(Octylamino)propionitrile in complex matrices likely involves chromatographic techniques coupled with mass spectrometry. Based on its physical properties, gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods would be suitable for separation, with mass spectrometry providing definitive structural identification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume